![molecular formula C18H17N5O2S3 B2809688 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide CAS No. 1251577-85-1](/img/structure/B2809688.png)
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide is a complex organic compound that features a combination of benzothiazole, oxadiazole, and thiazole moieties
Mechanism of Action
Mode of Action
It has been observed that the compound exhibits luminescent properties
Biochemical Pathways
Its luminescent properties suggest that it may interact with pathways involving energy transfer or light-sensitive reactions
Result of Action
The compound’s luminescent properties suggest that it may have applications in optoelectronics, such as organic light-emitting diodes (OLEDs) . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and oxadiazole intermediates, followed by their coupling under specific conditions.
- Preparation of Benzothiazole Intermediate:
- Starting with 2-aminothiophenol and an appropriate aldehyde, the benzothiazole ring is formed through a cyclization reaction.
- Reaction conditions: Typically, this reaction is carried out in the presence of an acid catalyst at elevated temperatures.
- Preparation of Oxadiazole Intermediate:
- The oxadiazole ring is synthesized from hydrazides and carboxylic acids or their derivatives.
- Reaction conditions: This step often requires the use of dehydrating agents and heating.
- Coupling Reaction:
- The benzothiazole and oxadiazole intermediates are then coupled using a thiol linkage.
- Reaction conditions: This step may involve the use of a base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and oxadiazole rings.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction:
- Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
- Common reagents: Halogens, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties and potential use in organic electronics.
- Biology:
- Investigated for its potential as a fluorescent probe due to its conjugated system.
- Explored for its interactions with biological macromolecules.
- Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing new therapeutic agents.
- Studied for its antimicrobial and anticancer properties.
- Industry:
- Used in the development of new materials with specific optical or electronic properties.
- Potential applications in the manufacture of sensors and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds:
- 2-Arylbenzothiazoles:
- These compounds share the benzothiazole moiety and have similar applications in medicinal chemistry and materials science.
- 1,3,4-Oxadiazoles:
- Compounds containing the oxadiazole ring are known for their antimicrobial and anticancer properties.
- Thiazole Derivatives:
- Thiazole-containing compounds are widely studied for their biological activities and potential therapeutic applications.
Uniqueness: 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide is unique due to its combination of three distinct heterocyclic moieties. This structural complexity provides it with a diverse range of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S3/c1-10-11(2)27-17(19-10)21-14(24)9-26-18-23-22-15(25-18)7-8-16-20-12-5-3-4-6-13(12)28-16/h3-6H,7-9H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZLDQSUAWBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
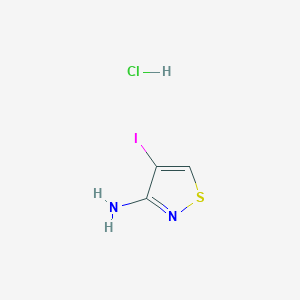
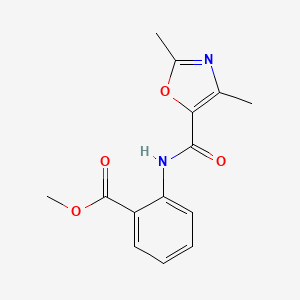
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2809609.png)
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2809610.png)
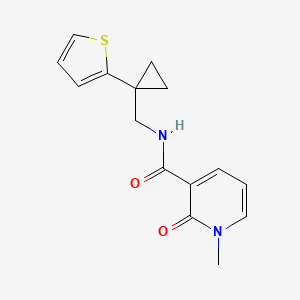
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2809612.png)
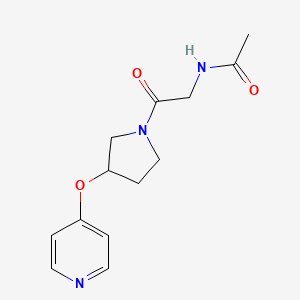
![N-cyclohexyl-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2809614.png)
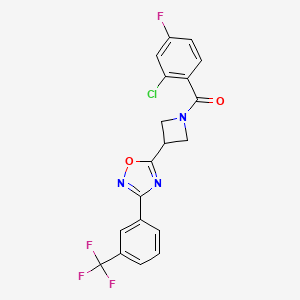
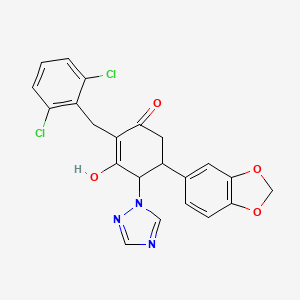
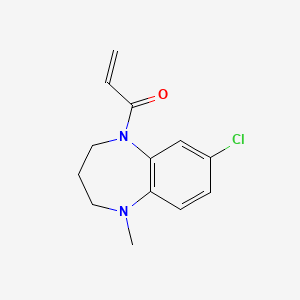

![4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2809625.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809626.png)
